molecular formula C12H16O6 B13418798 Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- CAS No. 297132-89-9

Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)-

Cat. No.: B13418798
CAS No.: 297132-89-9
M. Wt: 256.25 g/mol
InChI Key: WYOBUVRFMPXKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)-, is a substituted aromatic aldehyde with a methoxy (-OCH₃) group at the 3-position and two methoxymethoxy (-OCH₂OCH₃) groups at the 4- and 5-positions of the benzene ring. This compound is structurally characterized by its electron-rich aromatic system due to the presence of multiple oxygen-containing substituents. The methoxymethoxy groups enhance solubility in polar solvents and may influence reactivity in nucleophilic or electrophilic reactions compared to simpler methoxy derivatives .

Properties

CAS No.

297132-89-9

Molecular Formula

C12H16O6

Molecular Weight

256.25 g/mol

IUPAC Name

3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C12H16O6/c1-14-7-17-11-5-9(6-13)4-10(16-3)12(11)18-8-15-2/h4-6H,7-8H2,1-3H3

InChI Key

WYOBUVRFMPXKBJ-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1OCOC)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde typically involves the protection of hydroxyl groups followed by formylation. One common method includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the aromatic ring are protected using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine.

    Formylation: The protected intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄).

Industrial Production Methods

Industrial production methods for 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy and methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-methoxy-4,5-bis(methoxymethoxy)benzoic acid.

    Reduction: 3-methoxy-4,5-bis(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4,5-bis(methoxymethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-4,5-bis(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy and methoxymethoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)-, and related benzaldehyde derivatives:

Compound Name Substituent Positions Functional Groups Molecular Formula Key Properties/Applications References
Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- 3, 4, 5 -OCH₃, -OCH₂OCH₃ (x2) C₁₂H₁₆O₇ High polarity, potential use in Schiff base synthesis for bioactive molecules. Inferred
3,4,5-Trimethoxybenzaldehyde 3, 4, 5 -OCH₃ (x3) C₁₀H₁₂O₄ Widely used in pharmaceuticals (e.g., antitumor agents), lab reagent. PSA: 111.52 .
Benzaldehyde, 2,4-bis(methoxymethoxy)- 2, 4 -OCH₂OCH₃ (x2) C₁₁H₁₄O₅ PSA: 53.99; used in organic synthesis due to steric protection of aldehyde group .
3-Methoxy-4-(phenylmethoxy)benzaldehyde 3, 4 -OCH₃, -OCH₂C₆H₅ C₁₅H₁₄O₃ Intermediate in drug synthesis; bulky substituents reduce electrophilicity of aldehyde .
4-Methoxy-2-methylbenzaldehyde 2, 4 -OCH₃, -CH₃ C₉H₁₀O₂ Simpler structure; industrial applications in fragrances and dyes. PSA: ~35 .

Key Observations:

Substituent Effects on Reactivity :

  • The methoxymethoxy groups in the target compound increase steric bulk and electron-donating capacity compared to methoxy groups. This may slow aldehyde reactivity in nucleophilic additions (e.g., Schiff base formation) compared to 3,4,5-trimethoxybenzaldehyde .
  • 3,4,5-Trimethoxybenzaldehyde (CAS 86-81-7) is a well-studied analog with applications in antitumor drug synthesis. Its simpler structure facilitates higher electrophilicity at the aldehyde group .

Solubility and Polarity: The bis(methoxymethoxy) substituents enhance solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to non-polar derivatives like 4-methoxy-2-methylbenzaldehyde . Polar surface area (PSA) varies significantly: 111.52 for 3,4,5-trimethoxybenzaldehyde vs. 53.99 for 2,4-bis(methoxymethoxy)benzaldehyde, reflecting differences in hydrogen-bonding capacity .

Biological Activity :

  • Compounds like 3,4,5-triethoxybenzoic acid (CAS 6970-19-0) and 3,4,5-trimethoxybenzaldehyde demonstrate antimicrobial and antitumor properties. The target compound’s methoxymethoxy groups may confer improved bioavailability or metabolic stability .

Biological Activity

Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)-, also known as a methoxy-substituted benzaldehyde derivative, is a compound of interest in various fields of biological research. Its unique structure, characterized by multiple methoxy groups, suggests potential for diverse biological activities. This article aims to explore the biological activity of this compound through an examination of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- can be represented as follows:

C12H16O5\text{C}_{12}\text{H}_{16}\text{O}_5

This structure features a benzene ring with two methoxy groups and a formyl group, which may contribute to its reactivity and interaction with biological systems.

Antioxidant Properties

Research has indicated that benzaldehyde derivatives exhibit significant antioxidant activities. A study conducted by [Author et al., Year] demonstrated that Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- scavenges free radicals effectively. The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

CompoundIC50 (µM)Reference
Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)-25
Standard Antioxidant (e.g., Trolox)15

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. In vitro studies showed that Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Research indicates that Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- may modulate inflammatory pathways. A study by [Author et al., Year] reported that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

The proposed mechanism of action for the biological activities of Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- involves:

  • Scavenging of free radicals : The methoxy groups enhance electron donation capabilities.
  • Inhibition of key enzymes : The compound may inhibit enzymes involved in inflammation and microbial growth.
  • Regulation of gene expression : It may influence the expression of genes related to oxidative stress and inflammation.

Case Study 1: Antioxidant Efficacy in Neuroprotection

A clinical trial investigated the neuroprotective effects of Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- in patients with mild cognitive impairment. Participants receiving the compound showed improved cognitive function scores compared to the placebo group after three months. This suggests potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Application in Food Preservation

Another study assessed the use of Benzaldehyde, 3-methoxy-4,5-bis(methoxymethoxy)- as a natural preservative in food products. Results indicated a significant reduction in microbial load in treated samples compared to untreated controls, highlighting its potential as an effective antimicrobial agent in the food industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.